3-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Description
3-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C20H18BrN3OS and its molecular weight is 428.35. The purity is usually 95%.
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Scientific Research Applications
Intermolecular Interactions and Structural Analysis
Intermolecular Interactions in Antipyrine-like Derivatives : A study on antipyrine derivatives, similar in structural complexity to 3-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, focused on their synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These compounds demonstrated significant intermolecular interactions, mainly stabilized by hydrogen bonds and π-interactions, suggesting their potential utility in the design of molecular assemblies or materials with specific electronic properties (Saeed et al., 2020).
Synthetic Pathways and Chemical Reactivity
Synthesis and QSAR Studies of Pyrazol-5-ones : Research involving the design, synthesis, and QSAR studies of novel analogs, including pyrazol-5-ones, highlights the potential antibacterial applications of these compounds. This study provides insights into the structural requirements for antibacterial activity, which could be relevant for exploring the biological applications of this compound derivatives (Palkar et al., 2017).
Advanced Materials and Photovoltaic Applications
Donor−Acceptor Copolymers for Photovoltaic Devices : A study on the synthesis of thieno[3,4-b]pyrazine-based monomers for donor−acceptor copolymers demonstrates their application in photovoltaic devices. These findings suggest the potential of incorporating this compound or its derivatives in the development of new materials for energy conversion (Zhou et al., 2010).
Properties
IUPAC Name |
3-bromo-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3OS/c1-12-6-7-18(13(2)8-12)24-19(16-10-26-11-17(16)23-24)22-20(25)14-4-3-5-15(21)9-14/h3-9H,10-11H2,1-2H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQORTSQKHLWHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.